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Compound of Interest

Compound Name: N-Ethylacetamide

Cat. No.: B1214281 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
N-Ethylacetamide (NEA) is a simple secondary amide that serves as an excellent model

system for investigating the fundamental properties of the peptide backbone. Its structure, CH₃-

CO-NH-CH₂-CH₃, contains the secondary amide linkage (-CO-NH-) that is the cornerstone of

peptide and protein structures. By studying this smaller, more manageable molecule,

researchers can gain critical insights into the conformational preferences, vibrational dynamics,

and hydrogen-bonding capabilities of the peptide bond, which are essential for understanding

protein folding, structure, and function.[1] This guide provides an in-depth overview of NEA,

including its physicochemical properties, detailed experimental protocols for its study, and its

application as a model in peptide research. While N-methylacetamide (NMA) is more

extensively studied, NEA provides a valuable comparative model with a different N-alkyl

substituent.[1] Where specific data for NEA is limited, data from its close analog NMA will be

utilized with appropriate context.

Physicochemical and Spectroscopic Properties of
N-Ethylacetamide
A summary of the key physical and computed properties of N-Ethylacetamide is presented

below.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 1 / 5 Tech Support

https://www.benchchem.com/product/b1214281?utm_src=pdf-interest
https://www.benchchem.com/product/b1214281?utm_src=pdf-body
https://pubs.aip.org/aip/jcp/article-pdf/119/4/2247/19261804/2247_1_online.pdf
https://pubs.aip.org/aip/jcp/article-pdf/119/4/2247/19261804/2247_1_online.pdf
https://www.benchchem.com/product/b1214281?utm_src=pdf-body
https://www.benchchem.com/product/b1214281?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1214281?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Property Value Reference

Molecular Formula C₄H₉NO [2][3]

Molecular Weight 87.12 g/mol [3]

Boiling Point 205 °C at 760 mmHg [3]

Density 0.924 g/mL at 25 °C

IUPAC Name N-ethylacetamide [2][3]

InChI Key
PMDCZENCAXMSOU-

UHFFFAOYSA-N
[3]

SMILES CCNC(=O)C [2][3]

CAS Number 625-50-3 [2]

Conformational Analysis
The planarity of the amide bond due to resonance stabilization results in the possibility of cis

and trans isomers. For N-alkyl amides, the trans conformation, where the N-alkyl group and the

carbonyl oxygen are on opposite sides of the C-N bond, is generally more stable.

Theoretical studies on N-ethyl,N-methylacetamide suggest that the most stable conformer has

the N-ethyl group syn to the carbonyl group.[4] For NEA, the trans conformer is expected to be

significantly lower in energy than the cis conformer. Ab initio calculations on N-methylacetamide

(NMA) show the trans conformer to be more stable by approximately 2.1-2.5 kcal/mol in the

gas phase and in solution.[4] A similar energy difference is expected for NEA.

Caption: Workflow for the synthesis and purification of N-Ethylacetamide.

FTIR Spectroscopy of Liquid N-Ethylacetamide
Objective: To obtain the infrared spectrum of liquid NEA to identify characteristic amide

vibrational bands.

Materials and Equipment:

N-Ethylacetamide, purified
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FTIR spectrometer

Sodium chloride (NaCl) or potassium bromide (KBr) salt plates

Pipette

Chloroform for cleaning

Procedure:

Ensure the FTIR spectrometer is properly aligned and a background spectrum has been

collected.

Clean the salt plates thoroughly with chloroform and dry them completely.

Place one to two drops of liquid NEA onto the surface of one salt plate.

Carefully place the second salt plate on top, spreading the liquid into a thin film and avoiding

air bubbles.

Mount the sandwiched plates in the spectrometer's sample holder.

Acquire the infrared spectrum over the desired range (typically 4000-400 cm⁻¹).

Process the spectrum (e.g., baseline correction) as needed.

Caption: Workflow for a molecular dynamics simulation of NEA.

Conclusion
N-Ethylacetamide is a valuable tool for researchers in the fields of biophysics, biochemistry,

and drug development. Its simplicity allows for detailed experimental and computational studies

that provide fundamental insights into the nature of the peptide bond. By understanding the

conformational preferences, vibrational dynamics, and interactions of this model system,

scientists can build a more robust understanding of the complex behavior of proteins. This

guide has provided a comprehensive overview of the properties of NEA and detailed protocols

to facilitate its use in research. The continued study of NEA and related molecules will

undoubtedly contribute to advancements in our understanding of protein science.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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